molecular formula C13H27N3O3Si B1584786 Methyltris(methylethylketoxime)silane CAS No. 22984-54-9

Methyltris(methylethylketoxime)silane

Cat. No.: B1584786
CAS No.: 22984-54-9
M. Wt: 301.46 g/mol
InChI Key: OGZPYBBKQGPQNU-KHFPHUMUSA-N
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Description

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is a chemical compound with the molecular formula C13H27N3O3Si and a molecular weight of 301.46 g/mol. It is a trioxime derivative of 2-butanone, which is commonly used as a solvent in various industrial processes.

Scientific Research Applications

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime has several scientific research applications:

    Oxime Formation and Gas Chromatography: It plays a significant role in the formation of oximes and has been observed in high-resolution gas chromatography experiments.

    Biofuel and Biocommodity Chemical Production: It is identified as a precursor in the production of biofuels and biocommodity chemicals.

    Potential in Bio-Jet Fuels: Research into tailoring biofuels from biomass has explored its potential as a component in bio-jet fuels.

    Green Chemistry Applications: It finds applications in green chemistry, such as the dehydration of bio-based 2,3-butanediol to produce butanone using boric acid-modified zeolites.

    Metabolic Engineering for Chemical Production: Studies have demonstrated its production from glucose using modified bacterial strains, opening avenues for efficient biological processes.

Preparation Methods

The synthesis of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves the reaction of 2-butanone with methylsilylidyne trioxime under specific conditions. The reaction typically requires a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of 2-butanone and its oxime forms.

Mechanism of Action

The mechanism of action of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves its interaction with specific molecular targets and pathways . It acts as a crosslinker in silicone sealants, providing the sealant with desired properties such as cure rate and adhesion . The compound’s unique structure allows it to form stable bonds with other molecules, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime belongs to the class of tris(ketoximino)silanes . Similar compounds include:

  • Methyltris(methylethylketoxime)silane
  • Butan-2-one O,O’,O’'-(methylsilanetriyl)oxime

Compared to these similar compounds, 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is unique due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications .

Properties

CAS No.

22984-54-9

Molecular Formula

C13H27N3O3Si

Molecular Weight

301.46 g/mol

IUPAC Name

(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine

InChI

InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3/b14-11-,15-12-,16-13-

InChI Key

OGZPYBBKQGPQNU-KHFPHUMUSA-N

Isomeric SMILES

CC/C(=N\O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C)/C

SMILES

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C

Canonical SMILES

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C

22984-54-9

physical_description

Liquid
Clear to straw-colored liquid with a mild odor;  [Gelest MSDS]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyltris(methylethylketoxime)silane
Reactant of Route 2
Methyltris(methylethylketoxime)silane
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Methyltris(methylethylketoxime)silane
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Methyltris(methylethylketoxime)silane
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Methyltris(methylethylketoxime)silane
Reactant of Route 6
Methyltris(methylethylketoxime)silane

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